Vasicinolone

Descripción general

Descripción

Vasicinolone is a natural compound primarily found in the plant Adhatoda vasica, commonly known as Malabar nut. This compound is a white crystalline solid with a distinctive aromatic odor. This compound is known for its various pharmacological activities, particularly in the treatment of respiratory ailments such as cough, asthma, and bronchitis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vasicinolone can be synthesized through the oxidation of vasicinol, another alkaloid found in Adhatoda vasica . The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. These methods include in vitro-based techniques such as direct and indirect regeneration (callus-mediated) and cell suspension culture, which are enhanced with elicitors to boost the accumulation of secondary metabolites like this compound .

Análisis De Reacciones Químicas

Types of Reactions: Vasicinolone undergoes various chemical reactions, including:

Oxidation: Conversion of vasicinol to this compound.

Reduction: Potential reduction back to vasicinol under specific conditions.

Substitution: Possible substitution reactions involving the quinazoline nucleus.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, chloroform.

Major Products:

Oxidation: this compound.

Reduction: Vasicinol.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Vasicinolone exhibits a range of pharmacological activities, including:

- Anticholinesterase Activity : this compound shows potential as a natural cholinesterase inhibitor, which is significant for treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that it can inhibit acetylcholinesterase (AChE) activity, contributing to increased acetylcholine levels in the brain, thereby enhancing cognitive function .

- Antimicrobial Effects : The compound has demonstrated antimicrobial properties against various bacterial strains. For instance, this compound and its derivatives have shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as low as 125 μg/mL .

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, with studies indicating a concentration-dependent increase in radical scavenging activity .

- Anti-inflammatory Effects : The compound possesses anti-inflammatory properties that may help in treating conditions characterized by inflammation. This is particularly relevant in chronic diseases where inflammation plays a central role .

Therapeutic Applications

This compound's diverse biological activities suggest several therapeutic applications:

- Neurodegenerative Diseases : Due to its AChE inhibitory activity, this compound holds promise for developing treatments for Alzheimer's disease and other cognitive disorders .

- Infectious Diseases : Its antimicrobial properties make it a candidate for treating bacterial infections, particularly those resistant to conventional antibiotics .

- Cancer Therapy : Preliminary studies indicate that this compound may possess cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

- Respiratory Disorders : As a bronchodilator, this compound could be beneficial for patients with asthma or chronic obstructive pulmonary disease (COPD), aiding in the relaxation of bronchial muscles .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across various applications:

Mecanismo De Acción

Vasicinolone exerts its effects primarily through its interaction with specific molecular targets and pathways. It has been shown to have bronchodilatory activity, which is comparable to theophylline. The compound works by relaxing the smooth muscles of the bronchi, thereby easing breathing in individuals with respiratory conditions . Additionally, this compound has anti-inflammatory properties, which further contribute to its therapeutic effects.

Comparación Con Compuestos Similares

Vasicine: Another alkaloid found in Adhatoda vasica, known for its bronchodilatory and uterotonic activities.

Vasicinone: A related compound with similar pharmacological properties, often studied in combination with vasicine.

Vasicinol: The precursor to vasicinolone, also found in Adhatoda vasica.

Uniqueness: this compound is unique due to its specific oxidation state and its distinct pharmacological profile. While vasicine and vasicinone are well-known for their bronchodilatory effects, this compound’s combination of bronchodilatory and anti-inflammatory properties makes it particularly valuable in treating respiratory ailments.

Actividad Biológica

Vasicinolone, a pyrroquinazoline alkaloid derived from the plant Adhatoda vasica, has garnered attention for its diverse biological activities. This article delves into its biological properties, including enzyme inhibition, antioxidant effects, and antimicrobial activities, supported by relevant data tables and research findings.

Chemical Profile

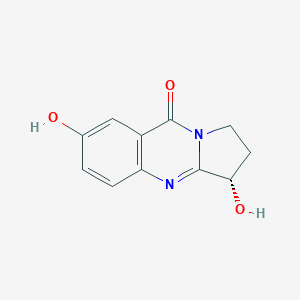

This compound is structurally related to other alkaloids such as vasicine and vasicinone. It is characterized by its quinazoline skeleton, which is known for conferring various pharmacological properties. The compound's molecular structure can be represented as follows:

- Chemical Formula : C₁₃H₁₂N₂O

- Molecular Weight : 216.25 g/mol

Enzyme Inhibition

This compound exhibits significant inhibitory activity against various enzymes, particularly cholinesterases. This property is crucial for its potential application in treating neurodegenerative diseases such as Alzheimer's.

Cholinesterase Inhibition

In vitro studies have demonstrated that this compound has a notable effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

| Compound | IC50 (mM) |

|---|---|

| This compound | 6.45 |

| Vasicine | 2.60 |

| Vasicinone | 13.49 |

These results indicate that vasicine has the strongest inhibitory effect among the three compounds, suggesting its potential as a therapeutic agent for cognitive disorders .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). This compound demonstrated significant free radical scavenging activity.

DPPH Assay Results

The DPPH assay results showed a concentration-dependent increase in antioxidant activity:

| Concentration (µg/ml) | % DPPH Inhibition |

|---|---|

| 50 | 25.9 |

| 100 | 50.4 |

| 200 | 61.1 |

| 300 | 70.4 |

The IC50 value was found to be 212.3 ± 1.9 µM, indicating moderate effectiveness compared to standard antioxidants .

Antimicrobial Activity

This compound also exhibits antimicrobial properties, making it a candidate for treating infections caused by various pathogens. Studies have shown that it can inhibit the growth of bacteria responsible for respiratory infections.

Antibacterial Assay Results

The antibacterial efficacy of this compound was assessed against common bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings highlight the potential use of this compound in developing new antimicrobial therapies .

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of this compound and its derivatives:

- A study conducted by Shahwar et al. (2012) explored the enzyme inhibition and antioxidant potential of vasicine, revealing moderate inhibition against AChE and trypsin, with promising antioxidant activity .

- Research published in Phytomedicine indicated that this compound could serve as an effective ACE inhibitor, comparable to standard drugs like captopril .

- A comprehensive review on the metabolism of vasicine highlighted that this compound is one of the key metabolites with retained biological activity, emphasizing its role in therapeutic applications .

Propiedades

IUPAC Name |

(3S)-3,7-dihydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-6-1-2-8-7(5-6)11(16)13-4-3-9(15)10(13)12-8/h1-2,5,9,14-15H,3-4H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNHUAILAQZBTQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233900 | |

| Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84847-50-7 | |

| Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084847507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.